N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
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Overview
Description
N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including a fluorinated aromatic ring, a piperidine-substituted pyrimidine, and a sulfanylacetamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylaniline, undergoes a nucleophilic aromatic substitution reaction to introduce the fluorine atom.
Pyrimidine Ring Construction: The intermediate is then reacted with 4-chloropyrimidine under basic conditions to form the pyrimidine ring.
Piperidine Substitution: The pyrimidine intermediate is further reacted with piperidine in the presence of a suitable base to introduce the piperidine group.
Thioether Formation: The final step involves the reaction of the pyrimidine intermediate with 2-chloroacetamide to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide or pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide or pyrimidine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluoro-4-methylphenyl)-2-{[6-(morpholin-4-YL)pyrimidin-4-YL]sulfanyl}acetamide: Similar structure but with a morpholine ring instead of piperidine.
N-(3-Fluoro-4-methylphenyl)-2-{[6-(pyrrolidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different ring structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-13-5-6-14(9-15(13)19)22-17(24)11-25-18-10-16(20-12-21-18)23-7-3-2-4-8-23/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACICZFAGJQYHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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